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For Immediate Release

[CITY, State] — [Date] — As the demand for natural, high-intensity sweeteners continues to
surge, food scientists and product developers are increasingly turning to novel compounds that
deliver a sugar-like taste without the calories. Among these, Siamenoside |, a mogroside
extracted from the monk fruit (Siraitia grosvenorii), has garnered significant attention for its
potent sweetness and favorable taste profile. To aid researchers, scientists, and drug
development professionals in harnessing the potential of this promising sweetener, this
document provides detailed application notes and standardized protocols for the sensory
evaluation of Siamenoside I's sweetness profile.

Siamenoside | stands out as the sweetest among all mogrosides, boasting a sweetness
potency approximately 563 times that of a 5% sucrose solution.[1] Its clean taste profile, with
potentially reduced bitterness and sweetness linger compared to other natural sweeteners,
makes it an attractive ingredient for a wide range of food, beverage, and pharmaceutical
applications.[2]

Application Notes

Siamenoside I's high sweetness intensity and favorable sensory characteristics make it a
versatile ingredient. In beverage applications, such as cola and lemon-lime sparkling drinks, a
concentration of around 600 ppm has been shown to provide a sweetness equivalent to 10%
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sucrose, with a taste profile characterized by reduced bitterness and a cleaner finish compared
to other mogrosides like Mogroside V and even some steviol glycosides like Rebaudioside M.

[2]

Due to its potent sweetness, precise measurement and homogenous dispersion are critical
during formulation. It is recommended to prepare a stock solution of Siamenoside | to ensure
accurate dosing. The stability of Siamenoside I in various food matrices and processing
conditions should be evaluated on a case-by-case basis to ensure optimal performance.

Sensory Evaluation Protocols

To comprehensively characterize the sweetness profile of Siamenoside I, a combination of
sensory evaluation techniques is recommended. These protocols are designed to provide
quantitative and qualitative data on its sweetness intensity, temporal profile, and potential off-
tastes.

I. Determination of Sweetness Equivalence

Objective: To determine the concentration of Siamenoside | that provides the same sweetness
intensity as a reference sucrose solution.

Protocol:
o Panelist Selection and Training:

o Select 10-12 trained sensory panelists with demonstrated ability to discriminate sweetness
intensities.

o Familiarize panelists with the sensory attributes of high-intensity sweeteners and the rating
scale during training sessions.

e Sample Preparation:

o Prepare a series of Siamenoside | solutions in purified, deionized water at varying
concentrations (e.g., 100, 200, 300, 400, 500 ppm).

o Prepare a reference sucrose solution at a concentration relevant to the intended
application (e.g., 5% or 10% w/v).
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o Present all samples at room temperature in coded, opaque cups.

o Evaluation Procedure:

[e]

Employ a paired comparison or a ranking test.

o

For paired comparison, present panelists with the sucrose reference and one
Siamenoside | sample at a time and ask them to identify which is sweeter.

o

For ranking, present multiple Siamenoside | samples and the sucrose reference, and ask
panelists to rank them in order of sweetness intensity.

o

Panelists should rinse their mouths with purified water between samples.
o Data Analysis:

o Calculate the concentration of Siamenoside | that is perceived as equally sweet to the
sucrose reference. This is the sucrose equivalence value (SEV).

Il. Quantitative Descriptive Analysis (QDA)

Objective: To develop a comprehensive sensory profile of Siamenoside I, quantifying various
taste and aftertaste attributes.

Protocol:
o Panelist Training and Lexicon Development:
o Utilize a trained panel of 10-12 individuals.

o In initial sessions, present panelists with a range of sweeteners (including sucrose,
Siamenoside I, and other relevant sweeteners) to develop a consensus lexicon of
sensory attributes.

o Key descriptors may include: sweetness, bitterness, metallic taste, licorice/herbal notes,
astringency, and aftertastes (e.g., sweet linger, bitter linger).

e Sample Preparation:
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o Prepare solutions of Siamenoside | at concentrations determined from the sweetness
equivalence test to match specific sucrose concentrations (e.g., 5% and 10% SEV).

o Include a sucrose control at the corresponding concentration.

» Evaluation Procedure:
o Present samples one at a time in a randomized order.

o Panelists rate the intensity of each sensory attribute on a structured line scale (e.g., a 15-
cm line scale anchored with "none" and "very intense").

e Data Analysis:

o Analyze the data using analysis of variance (ANOVA) to identify significant differences in
attribute intensities between Siamenoside | and sucrose.

o Visualize the results using spider web plots to compare the sensory profiles.

lll. Time-Intensity (TI) Analysis

Objective: To characterize the temporal profile of Siamenoside I's sweetness, including its
onset, duration, and extinction.

Protocol:
o Panelist Training:

o Train panelists on the Tl evaluation procedure using a computerized data collection
system. Panelists will track the perceived intensity of a single attribute (sweetness) over
time.

o Sample Preparation:
o Prepare Siamenoside | and sucrose solutions at equi-sweet concentrations.

o Evaluation Procedure:
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o Panelists take a defined volume of the sample into their mouths, start the data collection,
hold the sample for a few seconds, expectorate, and continue to rate the intensity of

sweetness until it is no longer perceptible.

o The evaluation period typically lasts for 60-180 seconds.

o Data Analysis:
o Generate time-intensity curves for each panelist and an average curve for each sample.
o Extract key parameters from the curves:

Imax: Maximum intensity of sweetness.

Tmax: Time to reach maximum intensity (onset).

Tdur: Total duration of sweetness perception.

Area under the curve (AUC): Total perceived sweetness.

Data Presentation

The following tables provide a framework for summarizing the quantitative data obtained from

the sensory evaluation protocols.

Table 1: Sweetness Equivalence of Siamenoside |

Sucrose Reference Equivalent Siamenoside | Relative Sweetness (x
Concentration (% wiv) Concentration (ppm) Sucrose)
5% [Insert experimental data] 563[1]

[Calculate from experimental

10% 600[2] data]
ala

Table 2: Quantitative Descriptive Analysis of Siamenoside | vs. Sucrose (at 10% SEV)
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BENGHE

Siamenoside | (600 ppm) - Sucrose (10%) - Mean

Sensory Attribute

Mean Intensity Score

Intensity Score

Sweethess

[Insert experimental data]

[Insert experimental data]

Bitterness

[Insert experimental data,

expected to be low][2]

[Insert experimental data,

expected to be very low]

Metallic Taste

[Insert experimental data]

[Insert experimental data]

Licorice/Herbal Note

[Insert experimental data]

[Insert experimental data]

_ [Insert experimental data, )
Sweet Linger [Insert experimental data]

expected to be low][2]

Bitter Linger [Insert experimental data] [Insert experimental data]

Table 3: Time-Intensity Parameters of Siamenoside | vs. Sucrose (at 10% SEV)

Parameter Siamenoside | (600 ppm) Sucrose (10%)

Imax (Maximum Intensity) [Insert experimental data] [Insert experimental data]

Tmax (Time to Max, seconds) [Insert experimental data] [Insert experimental data]

Tdur (Total Duration, seconds) [Insert experimental data] [Insert experimental data]

AUC (Area Under Curve) [Insert experimental data] [Insert experimental data]

Mandatory Visualizations
Sweet Taste Signaling Pathway

The sensation of sweetness from molecules like Siamenoside I is initiated by their interaction
with specific G-protein coupled receptors on the surface of taste cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unveiling the Sweetness of Siamenoside I: Application
Notes and Sensory Evaluation Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600709#sensory-evaluation-techniques-for-
siamenoside-i-sweetness-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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